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Get Quote

Executive Summary: The B20 Monosilicide
Landscape
For Researchers in Condensed Matter Physics and Materials Science

Transition metal monosilicides with the B20 structure (space group

, #198) represent a playground for exotic fermions and thermoelectric potential. This guide
provides a technical comparison between Chromium Silicide (CrSi) and Iron Silicide (FeSi)
based on first-principles Density Functional Theory (DFT) studies.[1]

While structurally identical, their electronic ground states are diametrically opposed: CrSi is a

paramagnetic metal, whereas FeSi is a narrow-gap semiconductor (often discussed as a

correlated topological insulator). This divergence dictates their utility: CrSi serves as a metallic

reference or contact material, while FeSi is a candidate for high-performance thermoelectrics

and spintronic devices hosting chiral fermions.

Computational Framework & Methodology

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12649593#bc-rfq
https://www.emergentmind.com/papers/1801.03496
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12649593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standardized Protocol for Reproducible DFT Analysis

To ensure scientific integrity, we define a self-validating computational workflow. This protocol

synthesizes methods observed in high-impact literature (e.g., Phys. Rev. B, Materials) to

capture the subtle correlation effects in 3d-transition metal silicides.

The "Self-Validating" Simulation Workflow
The following Graphviz diagram outlines the logical flow required to obtain reliable electronic

structures, specifically addressing the convergence issues common in narrow-gap systems like

FeSi.
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Figure 1: Standardized DFT workflow for B20 silicides. Note the critical branching at

"Functional Selection" to address electron correlations in FeSi.

Detailed Experimental Protocol
To replicate the data discussed in this guide, adhere to these parameters:

Crystal Structure Setup:

Lattice: Cubic B20 (

).

Basis: 4 Metal and 4 Si atoms located at

Wyckoff positions

.

Initial Guess:

,

.

Exchange-Correlation Functionals (Causality of Choice):

For CrSi: Standard GGA-PBE is sufficient. CrSi is a broad-band metal where correlation

effects are weak; GGA accurately reproduces the Fermi surface.

For FeSi:LDA or GGA+U (

eV) is mandatory. Standard GGA often underestimates the band gap, sometimes
predicting a metallic state erroneously. Hybrid functionals (HSE06) provide the most
accurate band gap (~60 meV) but at high computational cost.

K-Point Sampling:

Use a dense Monkhorst-Pack grid (e.g.,
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) for SCF cycles.

Critical: For FeSi transport properties, a finer grid (up to

) is required to accurately integrate the sharp DOS features near the narrow gap.

Spin-Orbit Coupling (SOC):

Essential for analyzing topological surface states (Fermi arcs) in FeSi.

Optional for basic bulk electronic structure of CrSi.

Structural & Electronic Comparison
Objective Data Synthesis

The following table summarizes the key physical parameters derived from first-principles

calculations.
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Feature
CrSi (Chromium

Silicide)
FeSi (Iron Silicide) Causality / Physics

Ground State Paramagnetic Metal
Narrow-gap

Semiconductor

Fe has 2 more

valence electrons than

Cr, filling the valence

band completely in

FeSi.

Band Gap (

)

None (Overlap at

)
0.05 – 0.12 eV

FeSi gap is formed by

hybridization of Fe-

and Si-

states; sensitive to

parameter.

Lattice Constant (

)
~4.62 Å ~4.48 Å

Increased nuclear

charge from Cr to Fe

contracts the lattice

(lanthanide-like

contraction in 3d

series).

Magnetic Moment
~0

(Paramagnetic)

0

(Singlet Ground State)

FeSi is non-magnetic

at

but develops

temperature-induced

paramagnetism (spin

fluctuations).

Density of States

(DOS)
High

(in gap)

CrSi's high DOS at

Fermi level makes it a

good metal; FeSi has

sharp peaks near the

gap (Kondo-like).

Topological Character Trivial Metal Topological Insulator /

Semimetal

FeSi hosts "new

fermions" with

topological charge
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at high symmetry

points (

, R) when SOC is

included.

Electronic Structure Deep Dive
CrSi: The Metallic Reference
First-principles studies reveal that CrSi possesses a Fermi level (

) deeply entrenched within the valence band.

Mechanism: The Cr-

states hybridize strongly with Si-

. Because Cr (

) is electron-deficient compared to Fe, the anti-bonding states that would form the gap are
unoccupied.

Result: The Fermi surface is large and complex, leading to metallic conductivity. It shows no

spontaneous magnetization in the B20 phase, agreeing with its description as a Pauli

paramagnet.

FeSi: The Correlated Insulator
FeSi is the "star" of the B20 family due to its unusual gap formation.

Mechanism: Fe (

) provides enough electrons to fill the bonding hybridized bands. A narrow gap opens
between the non-bonding

-states and the anti-bonding states.

The "Kondo" Controversy: Early theories described FeSi as a Kondo Insulator (correlation-

driven gap). Modern DFT+U and dynamical mean-field theory (DMFT) suggest the gap is
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largely band-structure driven (hybridization gap) but renormalized by electron-electron

correlations.

Topological Physics: Recent DFT studies (verified by ARPES) identify FeSi as a topological

chiral crystal. It lacks inversion symmetry, allowing for band crossings with higher topological

charges (Chern numbers) than standard Weyl semimetals.

Performance in Applications
Translating Electronic Structure to Device Utility

Thermoelectric Performance (Seebeck Effect)[2][3][4][5]
FeSi: Exhibits a massive Seebeck coefficient (

) at low temperatures (

K) due to the sharp slope of the DOS near the band gap.

Protocol Note: Calculating ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

requires the BoltzTraP code. The "self-validating" check here is to ensure the calculated

matches the sign of experimental Hall measurements (Positive for p-type/holes).

CrSi: As a metal, it has a negligible Seebeck coefficient compared to FeSi. It acts as a

thermal shunt if present as an impurity phase.

Magnetic Stability
CrSi: Stable non-magnetic metal.

FeSi: While the ground state is non-magnetic, DFT calculations show that the ferromagnetic

state is very close in energy. This proximity leads to strong spin fluctuations at finite

temperatures, making FeSi an anomalous paramagnet (susceptibility increases with

).
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To cite this document: BenchChem. [Publish Comparison Guide: First-Principles Analysis of
CrSi vs. FeSi Electronic Structures]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12649593/docs#publish-comparison-guide-first-
principles-analysis-of-crsi-vs-fesi-electronic-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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